molecular formula C15H17N3OS B5872349 N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5872349
M. Wt: 287.4 g/mol
InChI Key: WVOVFSRRLRPDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTA is a thioamide derivative that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and enzymes. N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the production of interleukin-1β and tumor necrosis factor-α, two cytokines that are involved in the inflammatory response. N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are also involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can inhibit the proliferation of cancer cells and induce apoptosis. N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been shown to have analgesic properties, making it a potential treatment for pain associated with inflammation. In animal studies, N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to reduce inflammation in models of arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has been shown to have anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. However, there are also limitations to the use of N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into account when interpreting experimental results.

Future Directions

There are several future directions for research on N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of interest is the development of N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide analogs that have improved potency and selectivity for specific targets. Another area of interest is the use of N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in combination with other compounds to enhance its anti-inflammatory and analgesic properties. Finally, the potential therapeutic applications of N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in the treatment of various diseases, such as arthritis and neurodegenerative disorders, warrant further investigation.

Synthesis Methods

N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzylamine with 4-methyl-2-pyrimidinethiol to form the intermediate 4-methylbenzylthio-2-pyrimidinamine. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. The synthesis of N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research applications.

Scientific Research Applications

N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is its potential use as a tool for studying the role of inflammation in various diseases. N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to have anti-inflammatory properties, making it a useful compound for studying the mechanisms of inflammation in diseases such as arthritis, cancer, and neurodegenerative disorders.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-3-5-13(6-4-11)9-17-14(19)10-20-15-16-8-7-12(2)18-15/h3-8H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOVFSRRLRPDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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